molecular formula C12H15NO2 B13546733 Methyl (2,3-dihydro-1h-inden-2-yl)glycinate

Methyl (2,3-dihydro-1h-inden-2-yl)glycinate

Cat. No.: B13546733
M. Wt: 205.25 g/mol
InChI Key: MQTJTXXFOGORIC-UHFFFAOYSA-N
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Description

Methyl (2,3-dihydro-1h-inden-2-yl)glycinate is an organic compound that belongs to the class of indane derivatives. This compound is characterized by its unique structure, which includes an indane moiety attached to a glycine ester. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,3-dihydro-1h-inden-2-yl)glycinate typically involves the reaction of indane derivatives with glycine esters under specific conditions. One common method involves the use of a base-catalyzed reaction where the indane derivative is reacted with methyl glycinate in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,3-dihydro-1h-inden-2-yl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted indane derivatives .

Scientific Research Applications

Methyl (2,3-dihydro-1h-inden-2-yl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (2,3-dihydro-1h-inden-2-yl)glycinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2,3-dihydro-1h-inden-2-yl)glycinate is unique due to its combination of an indane moiety with a glycine ester. This structure imparts specific chemical and biological properties that distinguish it from other indane derivatives.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)8-13-11-6-9-4-2-3-5-10(9)7-11/h2-5,11,13H,6-8H2,1H3

InChI Key

MQTJTXXFOGORIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1CC2=CC=CC=C2C1

Origin of Product

United States

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